molecular formula C12H19N3O4S B13342192 N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide

N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide

Cat. No.: B13342192
M. Wt: 301.36 g/mol
InChI Key: BUVYCMMVPRGGES-UHFFFAOYSA-N
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Description

N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide is a chemical compound with a complex structure that includes an amino group, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 3-amino-2,2-dimethylpropionamide, which can be synthesized from hydroxymethyl trimethylacetic acid through esterification, protection, and ammonolysis

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness. Key steps include the use of readily available raw materials, efficient reaction conditions, and purification techniques to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Iron powder, hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C12H19N3O4S

Molecular Weight

301.36 g/mol

IUPAC Name

N-(3-amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H19N3O4S/c1-12(2,8-13)9-14(3)20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7H,8-9,13H2,1-3H3

InChI Key

BUVYCMMVPRGGES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)CN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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